molecular formula C21H28N4O3 B2711700 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 946230-85-9

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2711700
CAS No.: 946230-85-9
M. Wt: 384.48
InChI Key: IVRPIYYZSZUMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a structurally complex compound featuring a methoxyphenyl group attached to an ethanone scaffold, which is further linked to a piperazine ring substituted with a 2-methyl-6-propoxypyrimidin-4-yl moiety. The methoxy and propoxy substituents likely influence lipophilicity and electronic properties, impacting binding affinity and metabolic stability .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-4-13-28-20-15-19(22-16(2)23-20)24-9-11-25(12-10-24)21(26)14-17-5-7-18(27-3)8-6-17/h5-8,15H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRPIYYZSZUMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the piperazine ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using halogenated intermediates.

    Coupling with the methoxyphenyl group: This step involves the use of coupling agents such as EDCI or DCC to form the final ethanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H28N4O
  • Molecular Weight : 384.5 g/mol

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent . Its structural components suggest that it may interact with specific biological targets, including:

  • Protein Kinases : As noted in various studies, compounds with similar structural features have been evaluated for their ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression. Research indicates that modifications in the piperazine and pyrimidine rings can enhance kinase inhibitory potency .

Pharmacological Studies

Pharmacological investigations have focused on the compound's potential effects on:

  • Neuropathic Pain : Similar compounds have been studied for their analgesic properties through modulation of nociceptin/orphanin FQ receptors. The efficacy of such compounds in treating neuropathic pain conditions is an active area of research .

Biochemical Probes

Due to its ability to interact with various enzymes and receptors, this compound is being studied as a biochemical probe . It may serve as a tool for:

  • Target Validation : Understanding the role of specific proteins in disease mechanisms.
  • Mechanistic Studies : Elucidating the pathways involved in cellular responses to therapeutic interventions.

Case Study 1: Inhibition of Protein Kinases

A study published in Bioorganic & Medicinal Chemistry demonstrated that related compounds effectively inhibited specific protein kinases involved in cancer cell proliferation. The structure-activity relationship (SAR) analysis highlighted that modifications at the piperazine ring significantly influenced the inhibitory activity .

Case Study 2: Analgesic Activity

Research conducted on similar piperazine derivatives indicated promising results in alleviating neuropathic pain through the modulation of nociceptin receptors. The findings suggest that compounds with analogous structures could provide a new avenue for pain management therapies .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Ethanone Core Modifications

The piperazine-ethanone core is a common feature in several pharmacologically active compounds. For example:

  • 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone () replaces the pyrimidine group with a sulfonyl-tetrazole-thio moiety. This compound exhibits antiproliferative activity, highlighting the importance of electron-withdrawing groups (e.g., nitro, sulfonyl) in modulating cytotoxicity .
  • 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone () incorporates an indole-sulfonyl group and a pyridinyl-piperazine. This structural variation confers 5-HT6 receptor antagonism, suggesting that aromatic heterocycles (e.g., pyridine) enhance receptor selectivity .

Key Insight : The target compound’s pyrimidine substituent may offer improved metabolic stability compared to sulfonyl or tetrazole groups, while the propoxy chain could enhance lipophilicity relative to smaller alkoxy groups.

Pyrimidine Substitution Patterns

Pyrimidine derivatives are pivotal in kinase inhibition and nucleic acid targeting. Comparisons include:

  • {1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)-1-piperazinyl]methanone () substitutes the propoxy group with an ethylphenoxy moiety.
  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () replaces pyrimidine with a benzotriazole ring. Fluorine’s electronegativity here may enhance CNS penetration compared to methoxy groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Melting Point (°C)
Target Compound C₂₄H₂₉N₅O₃ 4-Methoxyphenyl, 2-methyl-6-propoxypyrimidine Under investigation Not reported
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-... () C₁₉H₂₀N₇O₅S₂ Sulfonyl, tetrazole-thio Antiproliferative 161–163
1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-... () C₂₄H₂₂FN₅O₃S Indole-sulfonyl, pyridinyl 5-HT6 antagonist Not reported
{1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-... () C₂₆H₃₁N₅O₂ Ethylphenoxy, 3-methylphenyl Not reported Not reported

Table 2: Elemental Analysis Comparison

Compound (Evidence) % C (Calcd/Found) % H (Calcd/Found) % N (Calcd/Found) % S (Calcd/Found)
(3f) 60.11/59.92 4.62/4.45 14.60/14.80 6.69/6.83
(7n) Not provided Not provided Not provided Not provided

Research Findings and Implications

  • Receptor Selectivity : Pyridinyl and indole groups () enhance 5-HT6 affinity, suggesting that the target compound’s pyrimidine could be modified with similar aromatic systems for CNS applications .
  • Solubility and Lipophilicity: Propoxy and ethylphenoxy groups () improve lipophilicity, but the target compound’s methoxy group may offer better solubility for oral administration .

Biological Activity

The compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H26N2O2
  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : this compound

The compound features a methoxyphenyl group and a piperazine moiety linked to a pyrimidine derivative, which may contribute to its biological activity.

Research indicates that this compound acts primarily as a GPR120 agonist , which is significant in metabolic regulation and inflammation. GPR120 is a G protein-coupled receptor involved in the regulation of insulin sensitivity and anti-inflammatory responses. The activation of this receptor may lead to beneficial effects in conditions such as obesity and type 2 diabetes .

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound exhibit anti-inflammatory properties. By activating GPR120, these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

2. Antidiabetic Potential

Given its role as a GPR120 agonist, the compound may also improve insulin sensitivity and glucose metabolism. Experimental models suggest that such compounds can enhance glucose uptake in adipocytes and muscle cells, indicating potential use in managing diabetes .

3. Neuroprotective Effects

Preliminary studies suggest neuroprotective properties, possibly through modulation of neuroinflammatory pathways. The ability to reduce oxidative stress and inflammation in neural tissues may provide therapeutic avenues for neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

In a study involving murine models of obesity-induced inflammation, administration of the compound resulted in a significant reduction in serum levels of TNF-alpha and IL-6, markers associated with systemic inflammation. Histological analysis showed decreased infiltration of macrophages in adipose tissues .

Case Study 2: Insulin Sensitivity Enhancement

Another study focused on diabetic rats demonstrated that treatment with the compound improved insulin sensitivity as evidenced by reduced fasting blood glucose levels and enhanced glucose tolerance tests compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeMechanismModel UsedOutcome
Anti-inflammatoryGPR120 activationMurine obesity modelReduced TNF-alpha and IL-6 levels
AntidiabeticEnhanced glucose metabolismDiabetic rat modelImproved insulin sensitivity
NeuroprotectiveModulation of neuroinflammationNeurodegenerative modelDecreased oxidative stress markers

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Piperazine functionalization : Alkylation of the piperazine ring with a halogenated pyrimidine derivative under reflux in dichloromethane (DCM) with NaOH as a base .
  • Ketone formation : Friedel-Crafts acylation or similar coupling reactions to introduce the 4-methoxyphenyl group. Optimizing solvent polarity (e.g., DCM vs. THF) and reaction time is critical to avoid side products .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound. Yields are highly dependent on stoichiometric ratios of reactants and temperature control during exothermic steps .

Basic: What safety protocols are essential for handling this compound, given its hazard profile?

Answer:
Based on GHS classifications of structurally similar piperazine derivatives:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling to minimize inhalation risks .
  • Emergency measures : In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline solution for ≥15 minutes .
  • Storage : Store in airtight containers under inert gas (argon) at 2–8°C to prevent degradation and moisture absorption .

Advanced: How can researchers address contradictions in reported toxicological data for this compound?

Answer:
Contradictions in toxicity data (e.g., acute vs. chronic effects) require:

  • Dose-response studies : Conduct in vitro assays (e.g., MTT assays on HepG2 cells) across a range of concentrations to establish IC50 values .
  • Metabolic profiling : Use LC-MS to identify metabolites that may contribute to organ-specific toxicity (e.g., hepatic vs. renal) .
  • Theoretical frameworks : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints, cross-validated with experimental data .

Advanced: Which analytical techniques best characterize structural integrity and purity?

Answer:

  • X-ray crystallography : Resolve the 3D conformation of the piperazine-pyrimidine core and confirm bond angles/distances .
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 can detect impurities (e.g., unreacted methoxyphenyl precursors) via chemical shift anomalies at δ 3.8–4.2 ppm (methoxy protons) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under nitrogen atmosphere .

Advanced: How do substituents on the pyrimidine ring influence reactivity and stability?

Answer:

  • Steric effects : The 2-methyl-6-propoxy groups on the pyrimidine ring reduce rotational freedom, enhancing crystallinity but slowing reaction kinetics in cross-coupling steps .
  • Electronic effects : Electron-donating groups (e.g., propoxy) increase nucleophilicity at the pyrimidine C4 position, facilitating piperazine ring attachment .
  • Stability under acidic conditions : Protonation of the piperazine nitrogen can lead to ring-opening; pH-dependent stability assays (pH 1–10) are recommended .

Advanced: What methodologies predict environmental persistence and degradation pathways?

Answer:

  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via HPLC-MS to identify byproducts (e.g., demethylated derivatives) .
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure biological oxygen demand (BOD) over 28 days .
  • Computational modeling : Apply EPI Suite software to estimate log Kow (octanol-water coefficient) and bioaccumulation potential .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the propoxy group .
  • Stability monitoring : Perform biannual HPLC purity checks (retention time ±0.1 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.